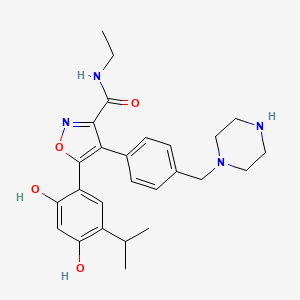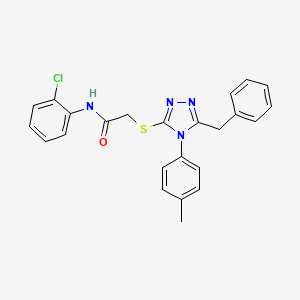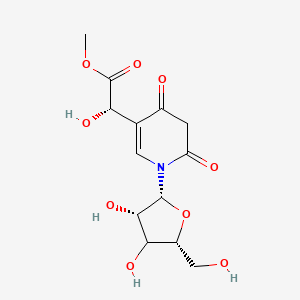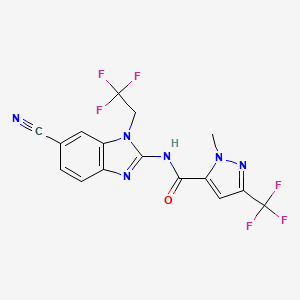
Antitrypanosomal agent 11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitrypanosomal agent 11 is a compound designed to combat trypanosomiasis, a disease caused by protozoan parasites of the genus TrypanosomaThe compound has shown promising results in inhibiting the growth of Trypanosoma brucei, the causative agent of the disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 11 involves multiple steps, starting with the condensation of suitable precursors to form the core structure. This is followed by various functionalization reactions to introduce specific groups that enhance its antitrypanosomal activity. Common reagents used in these reactions include ammonium thiocyanates, benzylidene acetones, and suitable amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Antitrypanosomal agent 11 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing groups to enhance its biological activity.
Reduction: Removal of oxygen-containing groups to modify its chemical properties.
Substitution: Replacement of specific atoms or groups to improve its efficacy
Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced or modified biological activity .
Applications De Recherche Scientifique
Antitrypanosomal agent 11 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential to treat trypanosomiasis and other parasitic diseases.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of antitrypanosomal agent 11 involves the inhibition of key enzymes and pathways essential for the survival of Trypanosoma brucei. It targets enzymes such as trypanothione reductase and pteridine reductase 1, disrupting the parasite’s redox balance and leading to its death .
Comparaison Avec Des Composés Similaires
Melarsoprol: An arsenic-based compound used to treat late-stage trypanosomiasis.
Nifurtimox: A nitrofuran derivative used in combination therapy for trypanosomiasis.
Pentamidine: A diamidine compound used for early-stage trypanosomiasis.
Uniqueness: Antitrypanosomal agent 11 is unique due to its high selectivity and low toxicity compared to other antitrypanosomal agents. It has shown promising results in preclinical studies, with a good safety profile and efficacy in animal models .
Propriétés
Formule moléculaire |
C16H10F6N6O |
|---|---|
Poids moléculaire |
416.28 g/mol |
Nom IUPAC |
N-[6-cyano-1-(2,2,2-trifluoroethyl)benzimidazol-2-yl]-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H10F6N6O/c1-27-11(5-12(26-27)16(20,21)22)13(29)25-14-24-9-3-2-8(6-23)4-10(9)28(14)7-15(17,18)19/h2-5H,7H2,1H3,(H,24,25,29) |
Clé InChI |
XSWSJFPJUAUNER-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=NC3=C(N2CC(F)(F)F)C=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



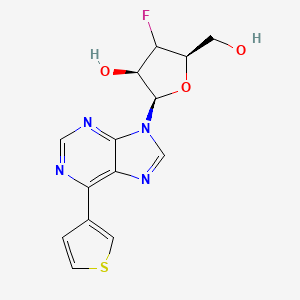

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)



